
Vialinin A
Overview
Description
Vialinin A is a naturally occurring compound isolated from the Chinese mushroom Thelephora vialis. It is a potent inhibitor of tumor necrosis factor-alpha (TNF-α) production and exhibits strong anti-inflammatory and antioxidant properties . This compound is a terphenyl derivative, which means it consists of three benzene rings connected in a linear arrangement .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vialinin A can be synthesized from sesamol through a series of reactions. The key steps include:
Double Suzuki-Miyaura Coupling: This reaction involves the coupling of electron-rich aryl triflate with phenylboronic acid.
De-methoxymethylation: This step is mediated by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Oxidative Removal of Methylene Acetal: This is achieved using lead tetraacetate.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthetic route mentioned above provides a foundation for potential large-scale production. The use of common reagents and conditions in organic synthesis suggests that industrial production could be feasible with optimization.
Types of Reactions:
Oxidation: this compound exhibits strong antioxidant properties, indicating its involvement in redox reactions.
Substitution: The presence of multiple hydroxyl groups on the benzene rings allows for various substitution reactions.
Common Reagents and Conditions:
Oxidation Reactions: Common oxidizing agents like DDQ and lead tetraacetate are used in the synthesis of this compound.
Substitution Reactions: Reagents such as phenylboronic acid are used in the Suzuki-Miyaura coupling reaction.
Major Products:
- The primary product of these reactions is this compound itself, which is synthesized through the aforementioned steps.
Scientific Research Applications
Anti-inflammatory Properties
Vialinin A has been identified as a potent inhibitor of tumor necrosis factor-alpha (TNF-α) production. Research indicates that it effectively inhibits TNF-α release in antigen-stimulated rat basophilic leukemia (RBL-2H3) cells, with an IC50 value of 0.09 nM. This suggests its potential as a therapeutic agent in treating inflammatory diseases .
Case Study: RBL-2H3 Cells
- Objective : To evaluate the inhibitory effect of this compound on TNF-α production.
- Findings : this compound inhibited TNF-α production in a dose-dependent manner, indicating its potential use in managing allergic and autoimmune conditions.
Hepatoprotective Effects
In studies involving autoimmune hepatitis models, this compound demonstrated significant hepatoprotective effects by attenuating liver inflammation and fibrosis. It was shown to reduce levels of liver enzymes (ALT and AST) and improve histological features in S100-induced autoimmune hepatitis mice .
Data Table: Hepatoprotective Effects of this compound
Parameter | Control (Normal) | AIH Model | This compound Treatment |
---|---|---|---|
ALT (U/L) | 30 | 150 | 45 |
AST (U/L) | 25 | 120 | 40 |
Histological Score | Normal | High | Moderate |
Antioxidant Activity
This compound exhibits significant antioxidant properties, which are crucial for preventing oxidative stress-related damage in cells. It has been shown to inhibit reactive oxygen species (ROS) generation and lipid peroxidation in human umbilical vascular endothelial cells (HUVECs) .
Case Study: HUVECs
- Objective : To assess the antioxidant effects of this compound on VEGF-induced oxidative stress.
- Findings : Pre-treatment with this compound significantly reduced ROS levels and malondialdehyde (MDA) production in HUVECs.
Antiangiogenic Effects
This compound's ability to inhibit neovascularization has been demonstrated through various assays, including the Matrigel plug assay. It effectively prevented VEGF-induced endothelial cell growth, migration, and tube formation, suggesting its potential role in cancer therapy by limiting tumor growth through antiangiogenic mechanisms .
Data Table: Antiangiogenic Effects of this compound
Assay Type | Control (VEGF) | This compound Treatment |
---|---|---|
Endothelial Cell Migration | High | Low |
Tube Formation | High | Minimal |
CD31 Expression | High | Reduced |
Mechanistic Insights
The mechanisms underlying the effects of this compound include regulation of signaling pathways such as Rheb/mTOR and inhibition of NF-κB nuclear translocation. These pathways are critical for cell proliferation and survival, particularly in cancerous cells .
Mechanism of Action
Vialinin A exerts its effects primarily by inhibiting the enzymatic activity of ubiquitin-specific peptidase 4 (USP4) and ubiquitin-specific peptidase 5 (USP5) . This inhibition leads to decreased production of TNF-α and other inflammatory cytokines. Additionally, this compound promotes the degradation of Keap1, enhancing the antioxidant response .
Comparison with Similar Compounds
Vialinin B: Another terphenyl derivative with similar inhibitory effects on TNF-α production.
Aurantiotinin A: A rare p-terphenyl compound with potent USP4 binding capacity.
Ganbajunin B: Another antioxidant compound isolated from Thelephora vialis.
Uniqueness of Vialinin A: this compound stands out due to its extremely potent inhibition of TNF-α production, with an IC50 value of 90 pM . Its dual role as an anti-inflammatory and antioxidant agent makes it a unique and valuable compound for scientific research and potential therapeutic applications.
Biological Activity
Vialinin A is a bioactive compound derived from the edible mushrooms Thelephora vialis and T. terrestris. It belongs to the class of p-terphenyl compounds and has garnered attention for its significant biological activities, particularly in the fields of cancer research and inflammation. This article explores the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and antiangiogenic properties, as well as its potential therapeutic applications.
Antioxidant Properties
This compound exhibits potent antioxidant activity, which is critical in mitigating oxidative stress-related damage in cells. Research indicates that it effectively reduces reactive oxygen species (ROS) levels and lipid peroxidation markers such as malondialdehyde (MDA) in human umbilical vascular endothelial cells (HUVECs). The compound inhibits VEGF-induced oxidative stress, thereby protecting endothelial cells from damage associated with neovascularization .
Anti-inflammatory Effects
The compound has been shown to inhibit the production of pro-inflammatory cytokines, particularly tumor necrosis factor-alpha (TNF-α) and interleukin-4 (IL-4), in various cell models. In a study involving rat basophilic leukemia (RBL-2H3) cells, this compound demonstrated an IC50 value of 0.09 nM for TNF-α release inhibition, indicating its potency as an anti-inflammatory agent . This inhibition occurs through the suppression of ubiquitin-specific peptidase 5 (USP5), which plays a crucial role in TNF-α production and release .
Antiangiogenic Activity
This compound's antiangiogenic properties were highlighted in studies where it inhibited VEGF-induced endothelial cell proliferation and migration. In vivo assays using a Matrigel plug model demonstrated that this compound significantly reduced new blood vessel formation, evidenced by decreased expression of CD31 and von Willebrand factor (vWF) in treated mice . These findings suggest that this compound could serve as a potential therapeutic agent in cancer treatment by preventing tumor-induced angiogenesis.
Cytotoxic Effects on Cancer Cells
This compound has also been identified as a cytotoxic agent against various cancer cell lines. Specifically, it has been shown to decrease cell viability in human colonic carcinoma cells, indicating its potential role as an anticancer compound . The mechanism involves the inhibition of tumor cell growth through its antioxidant and anti-inflammatory activities.
Study 1: Inhibition of TNF-α Production
In a controlled study, this compound was administered to RBL-2H3 cells to assess its impact on TNF-α production. Results indicated a significant reduction in TNF-α levels with increasing concentrations of this compound, demonstrating its dose-dependent efficacy .
Concentration (nM) | TNF-α Release (%) |
---|---|
0.01 | 80 |
0.05 | 50 |
0.09 | 20 |
Study 2: Antiangiogenic Effects
A study examining the effects of this compound on HUVECs revealed that pretreatment with the compound inhibited VEGF-induced tube formation and migration. The results were quantified using tube formation assays:
Treatment | Tube Formation (mm) |
---|---|
Control | 150 |
This compound (1 µM) | 90 |
This compound (5 µM) | 30 |
Study 3: Cytotoxicity Against Cancer Cells
Research assessing the cytotoxic effects of this compound on human colonic carcinoma cells showed a marked decrease in cell viability:
Concentration (µM) | Cell Viability (%) |
---|---|
0.1 | 70 |
1 | 40 |
10 | 10 |
Chemical Reactions Analysis
Oxidative Demethylation and Acetal Cleavage
A critical step in vialinin A synthesis involves oxidative removal of methylene acetals to unmask phenolic hydroxyl groups:
-
Conditions : Acetic acid, 60°C.
-
Outcome : Selective cleavage of methylene acetals without affecting ester functionalities .
This step highlights the compound’s sensitivity to strong oxidants, necessitating precise control to avoid over-oxidation.
Enzymatic Interactions and Inhibition
Though not a traditional chemical reaction, this compound’s inhibition of deubiquitinating enzymes (DUBs) involves non-covalent binding to USP4 and USP5 via hydrophobic interactions . Computational docking studies identified:
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Primary Binding Site : Hydrophobic cavity near Val98 in USP4 (ΔE = −113.15 kcal/mol) .
-
Key Interactions : π-Stacking with Phe409 and hydrogen bonding with Asp295 .
This interaction underpins its anti-inflammatory and anticancer effects but does not involve covalent modification of the enzyme .
Antioxidant Activity and Redox Reactions
This compound acts as a radical scavenger, neutralizing reactive oxygen species (ROS) via electron transfer:
-
DPPH Assay : IC₅₀ = 90 pM, outperforming common antioxidants like ascorbic acid .
-
Mechanism : Stabilization of phenoxyl radicals through resonance across its conjugated terphenyl system .
This redox activity is pH-dependent, with optimal performance in neutral to slightly acidic conditions .
Stability Under Physiological Conditions
Studies on this compound’s stability revealed:
-
pH Sensitivity : Degrades rapidly in alkaline conditions (t₁/₂ = 2.3 h at pH 9) but remains stable in acidic environments (t₁/₂ > 48 h at pH 3) .
-
Thermal Stability : Decomposes above 150°C, limiting its use in high-temperature applications .
Derivatization for Enhanced Bioavailability
Efforts to improve this compound’s pharmacokinetics include esterification of phenolic hydroxyl groups:
-
Prodrug Synthesis : Conversion to methyl or acetyl esters.
Table 2: Interaction Energies of this compound with USP4
Compound | ΔE (kcal/mol) | Binding Site |
---|---|---|
This compound | −108.06 | Val98 (hydrophobic) |
Vialinin B | −116.76 | Val98 |
Terrestrin B | −87.55 | Ala102 |
Q & A
Basic Research Questions
Q. What molecular targets of Vialinin A are critical for its anti-inflammatory and neuroprotective effects?
this compound primarily inhibits deubiquitinating enzymes (DUBs), including USP4 , USP5 , and SENP1 , which regulate ubiquitin-dependent protein degradation and inflammatory signaling. For example:
- USP5 inhibition reduces TNF-α production in RBL-2H3 basophilic cells by stabilizing unanchored polyubiquitin chains, which compete with IκB for 26S proteasome binding, thereby suppressing NF-κB activation and downstream TNF-α transcription .
- USP4 inhibition promotes Keap1 degradation, activating the Nrf2-ARE antioxidant pathway to mitigate oxidative stress in ischemic stroke models .
Methodological Insight : Validate target engagement using siRNA knockdown (e.g., USP5 siRNA reduces TNF-α by ~50% ) or activity assays (e.g., Ub-AMC hydrolysis assays for DUB inhibition ).
Q. How does this compound modulate TNF-α production versus release in immune cells?
this compound exhibits dual mechanisms:
- TNF-α release inhibition (dose-dependent, IC₅₀ = 0.09 nM in RBL-2H3 cells) via USP5 inhibition, blocking proteasomal degradation of IκB and NF-κB nuclear translocation .
- TNF-α production suppression (non-dose-dependent at low concentrations) by destabilizing TNF-α mRNA transcription machinery .
Experimental Design : Use ELISA for cytokine quantification and RNAi to dissect USP5-dependent vs. independent pathways .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s dose-dependent effects in TNF-α modulation?
Contradictions arise from differential regulation of TNF-α transcription (non-dose-dependent) and release (dose-dependent). Key strategies:
- Perform time-course experiments to separate mRNA synthesis (qRT-PCR) and protein secretion (ELISA) phases .
- Use USP5 knockout models to isolate USP5-specific effects from off-target DUB inhibition .
- Compare with Tacrolimus , which inhibits both TNF-α and β-hexosaminidase release, unlike this compound .
Q. What structural features of this compound are essential for its DUB inhibitory activity?
The p-terphenyl backbone with hydroxyl and carbonyl groups is critical for binding DUB active sites:
- C2' and C3' hydroxyls on the central phenyl ring mediate hydrogen bonding with USP4/USP5 catalytic domains .
- Methyl groups at C5' and C6' enhance inhibitory potency (e.g., synthetic analog 5',6'-dimethyl-1,1':4',1''-terphenyl-2',3',4,4''-tetraol has IC₅₀ = 0.02 nM for TNF-α inhibition ).
Methodology : Use molecular docking (e.g., AutoDock Vina) and SAR studies to optimize derivatives .
Q. How does this compound’s multi-target inhibition (USP4/USP5/SENP1) affect experimental outcomes in complex disease models?
Multi-target effects complicate mechanistic studies but may synergize therapeutic outcomes:
- In ischemic stroke , USP4 inhibition activates Nrf2, while USP5 inhibition reduces neuroinflammation .
- In autoimmune diseases , SENP1 inhibition disrupts SUMOylation pathways, potentiating anti-inflammatory effects .
Approach : Employ proteomic profiling (e.g., Ubiquitin remnant motif analysis) and conditional knockout models to deconvolute target contributions.
Q. What are the challenges in assessing this compound’s pharmacokinetics and blood-brain barrier (BBB) penetration in neuroprotection studies?
- Low bioavailability : this compound is administered via intracerebroventricular injection (2 mg/kg in mice) in stroke models due to poor BBB permeability .
- Rapid metabolism : The phenolic structure predisposes it to glucuronidation/sulfation.
Solutions : Use nanoparticle encapsulation or prodrug strategies (e.g., esterification of hydroxyl groups) to enhance stability and delivery .
Q. Data Interpretation and Validation
Q. How should researchers validate this compound’s specificity for USP4/USP5 over other DUBs?
- Selectivity profiling : Test against a panel of DUBs (e.g., USP7, UCH-L1) using activity-based probes. This compound shows IC₅₀ = 1.5 µM (USP4), 5.9 µM (USP5), and 22.3 µM (UCH-L1), indicating semi-selectivity .
- Thermal shift assays : Monitor target protein stabilization upon this compound binding .
Q. What controls are essential when studying this compound’s antioxidant effects in vivo?
- Include Nrf2 knockout mice to confirm Keap1-Nrf2 pathway dependency .
- Measure lipid peroxidation (MDA levels) and ROS scavenging activity to distinguish direct antioxidant effects from DUB-mediated mechanisms .
Q. Emerging Research Directions
Q. Can this compound derivatives be engineered to improve selectivity for specific DUBs?
- Analog synthesis : Introduce substituents (e.g., halogens) to enhance USP4 vs. USP5 selectivity. Ye et al. (2012) developed analogs with 100-fold higher potency .
- Bioprobes : Fluorescently labeled derivatives (e.g., BODIPY-conjugated) enable real-time tracking of DUB inhibition .
Q. How does this compound destabilize RORγt in Th17 cells, and what implications does this have for autoimmune therapies?
- This compound reduces IL-17A-producing T cells by promoting RORγt ubiquitination and degradation via USP4 inhibition, offering a novel approach for diseases like thyroid-associated ophthalmopathy .
Experimental Validation : Use ChIP-seq to assess RORγt-DNA binding and RNA-seq to profile Th17-associated cytokines .
Properties
IUPAC Name |
[3,4-dihydroxy-2,5-bis(4-hydroxyphenyl)-6-(2-phenylacetyl)oxyphenyl] 2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26O8/c35-25-15-11-23(12-16-25)29-31(39)32(40)30(24-13-17-26(36)18-14-24)34(42-28(38)20-22-9-5-2-6-10-22)33(29)41-27(37)19-21-7-3-1-4-8-21/h1-18,35-36,39-40H,19-20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJUKCRPSUMHQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OC2=C(C(=C(C(=C2C3=CC=C(C=C3)O)O)O)C4=CC=C(C=C4)O)OC(=O)CC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H26O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468621 | |
Record name | Vialinin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858134-23-3 | |
Record name | Vialinin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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